Methyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Description

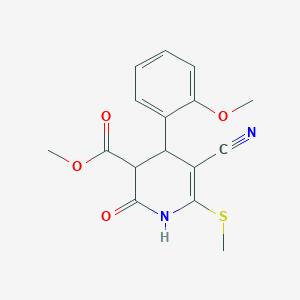

This compound is a tetrahydropyridine derivative featuring a 1,2,3,4-tetrahydro ring system with multiple substituents:

- 5-Cyano group: Enhances polarity and may influence hydrogen bonding or π-stacking interactions .

- 6-Methylsulfanyl group: A thioether moiety that increases lipophilicity and may participate in sulfur-mediated non-covalent interactions.

- 3-Methyl ester: Contributes to solubility in organic solvents and modulates electronic effects via the carbonyl group.

Properties

IUPAC Name |

methyl 5-cyano-4-(2-methoxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-21-11-7-5-4-6-9(11)12-10(8-17)15(23-3)18-14(19)13(12)16(20)22-2/h4-7,12-13H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFJMZOQXYMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and nitriles.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridine ring.

Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a thiolation reaction, where a methylthiol reagent reacts with the pyridine ring.

Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-methoxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-4-(2-methoxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs identified from the evidence include:

Key Comparative Insights

Electronic Effects

- The 4-(2-methoxyphenyl) group provides ortho-substitution steric hindrance, contrasting with the para-substituted SMe group in or chloro group in . This may alter conformational preferences in the tetrahydropyridine ring .

Solubility and Lipophilicity

- The target compound’s methyl ester and cyano group enhance solubility in polar aprotic solvents compared to the thioxo-containing analog in , which has higher lipophilicity due to the C=S group.

- The methylsulfanyl group at position 6 increases logP relative to compounds lacking sulfur substituents (e.g., ).

Hydrogen Bonding and Crystal Packing

- The 2-oxo and cyano groups in the target compound may form intermolecular hydrogen bonds, as described in hydrogen-bonding graph-set analyses . This contrasts with the thioxo group in , where weaker C=S···H interactions are expected.

- The 2-methoxyphenyl substituent could engage in C–H···π or π-π stacking, similar to methoxyphenyl-containing NBOMe compounds in , which exhibit structured crystal lattices.

Biological Activity

Methyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

Molecular Structure

The compound has the following molecular formula:

- Molecular Formula : C20H19N3O3S

- Molecular Weight : 381.448 g/mol

The structure consists of a tetrahydropyridine ring with cyano and methoxy substituents, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods include the use of various reagents and conditions to achieve the desired substitutions on the pyridine scaffold.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, a study demonstrated that certain analogs showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 6a | Good against S. aureus | Moderate against E. coli |

| 6f | Enhanced activity | Weak against P. aeruginosa |

These findings suggest that modifications to the aryl substituents can significantly influence antimicrobial efficacy, with electron-donating groups enhancing activity against specific strains .

Anticancer Activity

In addition to antimicrobial properties, the compound has been evaluated for anticancer activity. A series of studies have shown that certain derivatives can inhibit cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction in cancer cells, which is mediated by reactive oxygen species (ROS) generation:

- IC50 Values : Various derivatives have shown IC50 values ranging from 5 µM to over 20 µM depending on the cell line tested.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to disease processes. Notably, it has shown potential as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases:

- Enzyme : Human leukocyte elastase (HLE)

- Inhibition Mechanism : Competitive inhibition observed in enzyme assays.

This inhibition is critical as it suggests potential therapeutic applications in managing conditions characterized by excessive inflammation .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various derivatives of this compound, researchers found that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This study highlighted the role of electronic effects on biological activity.

Study 2: Anticancer Mechanisms

Another study focused on the anticancer properties of this compound's derivatives against breast cancer cell lines. The results indicated that specific substitutions led to increased cytotoxicity through ROS-mediated pathways, supporting further exploration into its therapeutic potential in oncology .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example:

- Step 1 : Condensation of a substituted benzaldehyde derivative with a β-ketoester (e.g., methyl acetoacetate) under basic conditions to form a chalcone intermediate.

- Step 2 : Cyclization with a thiourea or urea derivative in acidic media to construct the tetrahydropyridine ring.

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid) can improve yield. Reaction monitoring via TLC or HPLC is critical .

Q. How can spectroscopic methods (NMR, IR) confirm the compound’s structure?

- 1H/13C NMR : Key signals include the methoxy group (~δ 3.8 ppm for OCH3), methylsulfanyl (δ 2.5–2.7 ppm for SCH3), and the tetrahydropyridine ring protons (δ 3.0–4.5 ppm).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹), C≡N (~2240 cm⁻¹), and S–CH3 (~650 cm⁻¹).

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria.

- Antioxidant activity : DPPH radical scavenging assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Note : Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structure refinement?

- Software tools : Use SHELXL for least-squares refinement, leveraging constraints (e.g., riding hydrogen models) and disorder modeling .

- Validation : Check for outliers in bond lengths/angles using the Cambridge Structural Database (CSD). For example, the C–S bond in methylsulfanyl should be ~1.81 Å .

- Data thresholds : Acceptable R-factor ranges: <5% for high-resolution (<1.0 Å) data; <10% for lower resolution .

Q. What computational strategies predict hydrogen-bonding patterns in its crystal lattice?

- Graph-set analysis : Use Mercury (CCDC) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- Energy frameworks : Compute intermolecular interaction energies (e.g., Coulombic, dispersion) via CrystalExplorer to prioritize dominant packing forces .

- Case study : A related tetrahydropyridine derivative exhibited a 2D sheet structure via N–H···O and C–H···π interactions .

Q. How can reaction pathways be validated using mechanistic studies?

- Isotopic labeling : Introduce 13C at the carbonyl group to track cyclization steps via 13C NMR.

- Kinetic profiling : Use in-situ FTIR to monitor intermediate formation (e.g., enamine intermediates).

- DFT calculations : Simulate transition states (e.g., Gaussian 16) to confirm energy barriers for ring closure .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Target Compound | Reference Compound (Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) |

|---|---|---|

| Space group | P21/c | P-1 |

| R-factor | <0.05 | 0.048 |

| Bond length (C=O) | 1.22 Å | 1.21 Å |

| Dihedral angle (ring) | 12.5° | 10.8° |

| Hydrogen bonds per unit | 4 | 3 |

| Data derived from analogous structures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.